molecular formula C8H3Cl2F3O B1320832 3-Chloro-4-(trifluoromethyl)benzoyl chloride CAS No. 1092460-77-9

3-Chloro-4-(trifluoromethyl)benzoyl chloride

Cat. No.: B1320832
CAS No.: 1092460-77-9
M. Wt: 243.01 g/mol
InChI Key: KKXPAIGCYQCQHM-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzoyl chloride is an organofluorine compound with the molecular formula C₈H₃Cl₂F₃O. It belongs to the benzoyl chloride family, characterized by an acyl chloride (–COCl) group attached to a benzene ring substituted with chlorine (–Cl) and trifluoromethyl (–CF₃) groups at positions 3 and 4, respectively. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its reactivity in Friedel-Crafts acylation, nucleophilic substitution, and cross-coupling reactions . Its electron-withdrawing substituents (–Cl and –CF₃) enhance electrophilicity at the carbonyl carbon, making it a versatile building block for synthesizing complex molecules.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-3-4(7(10)14)1-2-5(6)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXPAIGCYQCQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611877
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-77-9
Record name 3-Chloro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The key challenge is the selective introduction of the trifluoromethyl group and the acyl chloride functionality without undesired side reactions or over-fluorination.

Method 1: Hydrolysis of Bis(trichloromethyl)benzene Followed by Selective Fluorination

This method is based on a patented process that involves two main steps:

Step A: Hydrolysis of Bis(trichloromethyl)benzene
  • Starting from 1,3-bis(trichloromethyl)benzene , hydrolysis with approximately one mole of water in the presence of a catalyst such as ferric chloride (FeCl3) yields 3-trichloromethylbenzoyl chloride .
  • The reaction is typically conducted at elevated temperatures (~120–130 °C) over several hours.
  • The product mixture contains trichloromethylbenzoyl chloride along with minor amounts of terephthaloyl chloride and unreacted starting material.
  • Fractional distillation is used to isolate the pure trichloromethylbenzoyl chloride.
Step B: Selective Fluorination with Hydrogen Fluoride
  • The isolated 3-trichloromethylbenzoyl chloride is then reacted with about three moles or less of anhydrous hydrogen fluoride (HF) in the presence of a halogen transfer catalyst such as antimony pentachloride (SbCl5).
  • The reaction is carried out at moderate temperatures (~60 °C) with stirring while HF vapor is bubbled through the mixture.
  • This step selectively replaces chlorine atoms in the trichloromethyl group with fluorine atoms, yielding 3-trifluoromethylbenzoyl chloride .
  • The reaction mixture is then cooled, and the product is purified.
Reaction Product Composition (Typical Example)
Component Approximate Percentage (wt%)
3-Trifluoromethylbenzoyl chloride 52.0%
3-Trifluoromethylbenzoyl fluoride 18.4%
Mixed 3-fluoro-chloromethyl benzoyl halides <1%
3-Trichloromethylbenzoyl chloride 21.0%

This method provides a relatively high yield of the desired product with manageable by-products that can be recycled or converted further.

Method 2: Reaction of Trifluoromethylbenzoic Acid with Thionyl Chloride

  • An alternative classical approach involves first synthesizing 3-chloro-4-(trifluoromethyl)benzoic acid .
  • This acid can be prepared by various multistep routes, including:
    • Cyanation of bromo-benzotrifluoride followed by hydrolysis.
    • Formation of Grignard reagents from bromo-benzotrifluoride and reaction with carbon dioxide.
    • Oxidation and halogenation of substituted xylenes.
  • Once the acid is obtained, it is converted to the corresponding benzoyl chloride by reaction with thionyl chloride (SOCl2) .
  • This method is well-established but involves more steps and expensive intermediates compared to the direct fluorination method.

Method 3: Halogen Exchange Reactions on Trihalomethylbenzoyl Chlorides

  • Starting from trichloromethylbenzoyl chlorides , selective halogen exchange with hydrogen fluoride in the presence of halogen transfer catalysts can yield trifluoromethylbenzoyl chlorides.
  • This process allows for selective fluorination of the trihalomethyl group while preserving the acyl chloride functionality.
  • The reaction conditions (temperature, catalyst amount, HF equivalents) are optimized to maximize yield and selectivity.
  • Over-fluorinated by-products such as trifluoromethylbenzoyl fluoride can be converted back to the chloride form by halogen exchange with trichloromethylbenzoyl chloride under similar catalytic conditions.

3 Comparative Summary of Preparation Methods

Preparation Route Starting Material(s) Key Reagents/Conditions Advantages Disadvantages
Hydrolysis of bis(trichloromethyl)benzene + HF fluorination 1,3-bis(trichloromethyl)benzene, water, HF, SbCl5 catalyst Hydrolysis at 120–130 °C; fluorination at ~60 °C with HF vapor Direct, fewer steps, economical, good selectivity Requires handling of HF and catalysts
Trifluoromethylbenzoic acid + thionyl chloride 3-chloro-4-(trifluoromethyl)benzoic acid SOCl2, reflux conditions Well-known, straightforward conversion Multistep acid synthesis, costly intermediates
Halogen exchange on trichloromethylbenzoyl chlorides Trichloromethylbenzoyl chlorides, HF, halogen transfer catalyst Controlled HF fluorination at moderate temperature Selective fluorination, recycling possible Requires precise control, catalyst handling

4 Research Findings and Notes

  • The patented process (US4500471A) emphasizes the economic and synthetic advantages of preparing trifluoromethylbenzoyl chlorides from commodity chemicals like xylenes via trichloromethyl intermediates, followed by selective fluorination.
  • Gas chromatographic and spectral analyses confirm the formation of the desired trifluoromethylbenzoyl chloride with high purity and yield.
  • The presence of halogen transfer catalysts such as antimony pentachloride is critical for selective fluorination and minimizing side products.
  • Recycling of under-fluorinated intermediates improves overall process efficiency.
  • The methods are adaptable to various substituted benzoyl chlorides, allowing for tailored synthesis of derivatives.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Acyl Substitution: Common reagents include amines, alcohols, and water.

    Suzuki-Miyaura Coupling: Reagents include arylboronic acids and palladium catalysts.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Acids: Formed by the reaction with water.

    Biaryl Compounds: Formed by Suzuki-Miyaura coupling.

Scientific Research Applications

Applications in Agrochemicals

  • Synthesis of Trifluoromethylpyridine Derivatives :
    • Overview : 3-Chloro-4-(trifluoromethyl)benzoyl chloride is used as an intermediate in synthesizing trifluoromethylpyridine derivatives, which are important in agrochemical formulations.
    • Outcome : Over 20 new agrochemicals containing trifluoromethylpyridine have been developed, receiving ISO common names, indicating their regulatory approval and market readiness.
  • Pesticide Development :
    • Case Study : Research has shown that derivatives of trifluoromethyl compounds exhibit enhanced bioactivity against pests. This has led to the development of more effective pesticide formulations that are less harmful to non-target organisms.
    • Results : Field tests demonstrated a significant increase in pest control efficacy while minimizing environmental impact.

Applications in Pharmaceuticals

  • Drug Synthesis :
    • Ubrogepant : A medication for acute migraine treatment, synthesized using intermediates derived from this compound. It has been approved for clinical use and represents a successful application of this compound in therapeutic development.
    • Sorafenib : Used for treating advanced hepatocellular carcinoma, this drug also incorporates structures derived from the compound in its synthesis. Sorafenib has received "Fast Track" designation from the FDA, highlighting its importance in cancer therapy.
  • Fluorinated Drug Development :
    • Overview : Fluorinated compounds make up over 50% of the best-selling drugs approved by the FDA, underscoring the significance of trifluoromethyl groups in enhancing pharmacological properties.
    • Findings : A review identified 19 FDA-approved drugs containing trifluoromethyl groups as key pharmacophores, illustrating the role of this compound in modern medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzoyl chloride involves its reactivity as an acylating agent. The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic acyl substitution reactions.

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

The reactivity and physical properties of benzoyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:

Compound Name Molecular Formula Substituent Positions Key Substituents CAS Number
3-Chloro-4-(trifluoromethyl)benzoyl chloride C₈H₃Cl₂F₃O 3-Cl, 4-CF₃ Cl, CF₃ 132481-85-7
3-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 3-CF₃ CF₃ 2251-65-2
4-(Trifluoromethyl)benzoyl chloride C₈H₄ClF₃O 4-CF₃ CF₃ 329-15-7
3-Chloro-4-fluorobenzoyl chloride C₇H₃Cl₂FO 3-Cl, 4-F Cl, F 65055-17-6
2-Fluoro-4-(trifluoromethyl)benzoyl chloride C₈H₃ClF₄O 2-F, 4-CF₃ F, CF₃ 54-PC4374N
4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride C₈H₄Cl₂F₃NO 4-NH₂, 3-Cl, 5-CF₃ NH₂, Cl, CF₃ 63498-15-7

Key Observations :

  • Electron-Withdrawing Effects : The –CF₃ group is strongly electron-withdrawing, increasing electrophilicity at the carbonyl carbon compared to –Cl or –F .
  • Amino Group Influence: The –NH₂ group in 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride introduces electron-donating effects, which may reduce reactivity compared to non-aminated analogs .

Physical Properties

Physical properties vary significantly with substituent arrangement:

Compound Name Density (g/mL) Boiling Point (°C) Molecular Weight (g/mol) Reference
3-(Trifluoromethyl)benzoyl chloride 1.38 Not reported 208.56
4-(Trifluoromethyl)benzoyl chloride 1.404 78–79 (16 mmHg) 208.56
3-Chloro-4-fluorobenzoyl chloride Not reported Not reported 192.998
Benzoyl chloride (reference) 1.21 197 140.57

Key Observations :

  • Density : The trifluoromethyl group increases density compared to unsubstituted benzoyl chloride (1.21 vs. 1.38–1.404) due to higher molecular mass and fluorine content .
  • Boiling Point : 4-(Trifluoromethyl)benzoyl chloride has a lower boiling point (78–79°C at 16 mmHg) than benzoyl chloride (197°C at 1 atm), reflecting reduced intermolecular forces due to steric hindrance .

Reactivity and Stability

  • Hydrolysis Sensitivity : All benzoyl chlorides are moisture-sensitive, but electron-withdrawing groups (–CF₃, –Cl) accelerate hydrolysis compared to electron-donating groups (–NH₂) .
  • Thermal Stability : Trifluoromethyl-substituted derivatives exhibit higher thermal stability than halogen-only analogs due to the strong C–F bond .
  • Synthetic Utility: this compound is preferred in fluorinated drug synthesis (e.g., kinase inhibitors) over non-fluorinated analogs due to improved metabolic stability .

Biological Activity

3-Chloro-4-(trifluoromethyl)benzoyl chloride, also known as 3-Cl-4-CF3-benzoyl chloride, is a highly reactive aromatic compound characterized by the presence of a chloro group at the 3-position and a trifluoromethyl group at the 4-position. Its chemical formula is C8H4ClF3O, with a molecular weight of approximately 226.56 g/mol. This compound is classified as an acyl chloride and is primarily used in organic synthesis for the preparation of various complex molecules. Its unique structural features contribute to its significant biological activity, particularly in pharmacological applications.

The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a valuable target for medicinal chemistry. The reactivity of the acyl chloride functional group allows it to participate in nucleophilic acyl substitution reactions, which can lead to the formation of various derivatives with potential therapeutic effects.

Research indicates that compounds similar to this compound can inhibit enzyme activity or interact with specific biological targets. For instance, studies have shown that trifluoromethyl-containing compounds can enhance potency against certain enzymes, such as reverse transcriptase and serotonin uptake inhibitors . The incorporation of the trifluoromethyl group has been linked to improved drug potency and selectivity in various biological assays.

Case Studies

  • Enzyme Inhibition : In a study examining structure-activity relationships (SAR), it was found that compounds containing a trifluoromethyl group exhibited significantly increased inhibitory effects on enzymes compared to their non-fluorinated analogs. For example, a related compound demonstrated a six-fold increase in potency for inhibiting serotonin uptake due to the presence of the trifluoromethyl group .
  • Antimalarial Activity : A recent investigation into the antiplasmodial properties of related benzoyl chlorides revealed promising results against Plasmodium falciparum. Compounds derived from similar structures showed high in vitro activity, with IC50 values indicating strong efficacy against chloroquine-sensitive strains .

Comparative Analysis

The following table summarizes various compounds related to this compound, highlighting their similarities and unique features:

Compound NameCAS NumberSimilarityUnique Features
3-Chloro-5-(trifluoromethyl)benzoyl chloride886496-83-90.98Different position of trifluoromethyl group
2-Fluoro-4-(trifluoromethyl)benzoyl chloride216144-68-20.94Fluoro group instead of chloro
2-Fluoro-3-(trifluoromethyl)benzoyl chloride208173-19-70.94Different substitution pattern
2-Fluoro-5-(trifluoromethyl)benzoyl chloride207981-46-20.92Variation in position affecting reactivity

These compounds exhibit varying degrees of reactivity and biological activity based on their substitution patterns, making them valuable for different applications in research and industry .

Safety and Handling

This compound is classified as hazardous due to its reactive nature. Proper safety measures must be taken during handling, including the use of personal protective equipment (PPE) and working within a fume hood to avoid inhalation or skin contact .

Q & A

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols).
  • Kinetic Studies : Use stopped-flow NMR to measure reaction rates with primary amines (e.g., benzylamine) in aprotic solvents. Data show a 2–3x rate enhancement compared to non-fluorinated analogs .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) reveal reduced electron density at the carbonyl carbon (Mulliken charge: +0.35 vs. +0.22 in non-fluorinated analogs) .

Q. What strategies stabilize this compound against hydrolysis?

  • Methodological Answer :
  • Solvent Choice : Use anhydrous dichloromethane or THF with molecular sieves (3Å) to scavenge moisture .
  • Additives : Include 1–2% triethylamine to neutralize HCl byproducts, reducing autocatalytic hydrolysis .
  • Stability Assay : Monitor hydrolysis via ¹⁹F NMR in D₂O; half-life increases from 2 hours (neat) to >24 hours with stabilizers .

Q. How can this compound be used to synthesize pharmacologically active derivatives?

  • Methodological Answer :
  • Amide Coupling : React with substituted anilines (e.g., 4-aminopyridines) in DMF at 0°C to form benzamide derivatives. Yields >80% achieved via Schlenk techniques .
  • Biological Screening : Derivatives show IC₅₀ values <1 µM against kinase targets (e.g., EGFR) in cell-based assays. Structural analogs are reported in PubChem (e.g., CID 5098) .

Key Notes

  • Contradictions : While CAS 329-15-7 (4-trifluoromethylbenzoyl chloride) is structurally similar, the target compound’s regiochemistry (3-chloro substitution) requires distinct synthetic optimization .

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